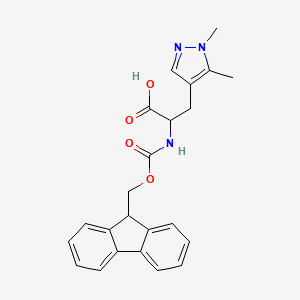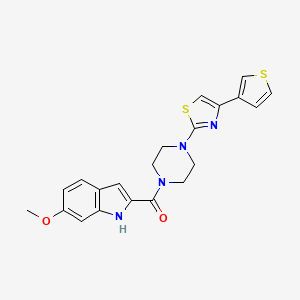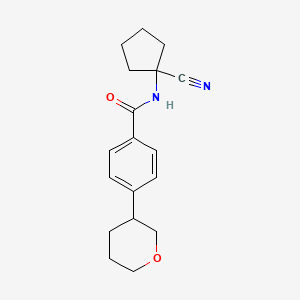
N-(1-Cyanocyclopentyl)-4-(oxan-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyanocyclopentyl)-4-(oxan-3-yl)benzamide, also known as CPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPB belongs to the class of benzamide derivatives, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of N-(1-Cyanocyclopentyl)-4-(oxan-3-yl)benzamide is not fully understood. However, it has been proposed that N-(1-Cyanocyclopentyl)-4-(oxan-3-yl)benzamide exerts its biological activity by modulating various signaling pathways. N-(1-Cyanocyclopentyl)-4-(oxan-3-yl)benzamide has been found to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation. Additionally, N-(1-Cyanocyclopentyl)-4-(oxan-3-yl)benzamide has been found to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
N-(1-Cyanocyclopentyl)-4-(oxan-3-yl)benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(1-Cyanocyclopentyl)-4-(oxan-3-yl)benzamide has also been found to inhibit the production of pro-inflammatory cytokines, thus exhibiting anti-inflammatory activity. Furthermore, N-(1-Cyanocyclopentyl)-4-(oxan-3-yl)benzamide has been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-Cyanocyclopentyl)-4-(oxan-3-yl)benzamide has several advantages and limitations for lab experiments. One advantage is its diverse biological activity, which makes it a promising candidate for drug development. N-(1-Cyanocyclopentyl)-4-(oxan-3-yl)benzamide is also relatively easy to synthesize and purify, making it accessible for scientific research. However, one limitation is the lack of understanding of its mechanism of action, which makes it challenging to optimize its therapeutic potential. Additionally, N-(1-Cyanocyclopentyl)-4-(oxan-3-yl)benzamide has not been extensively studied for its potential toxicity, which is a crucial factor for drug development.
Orientations Futures
There are several future directions for N-(1-Cyanocyclopentyl)-4-(oxan-3-yl)benzamide research. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to study its potential toxicity to ensure its safety for clinical use. N-(1-Cyanocyclopentyl)-4-(oxan-3-yl)benzamide can also be studied in combination with other drugs to enhance its efficacy. Furthermore, N-(1-Cyanocyclopentyl)-4-(oxan-3-yl)benzamide can be modified to improve its pharmacokinetic properties, such as solubility and bioavailability. Overall, N-(1-Cyanocyclopentyl)-4-(oxan-3-yl)benzamide has the potential to be a valuable drug candidate for various therapeutic applications, and further research is warranted to fully understand its biological activity.
Méthodes De Synthèse
The synthesis of N-(1-Cyanocyclopentyl)-4-(oxan-3-yl)benzamide involves the reaction of 3-oxanone and 1-cyanocyclopentylamine in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of N-(1-Cyanocyclopentyl)-4-(oxan-3-yl)benzamide. The purity and yield of N-(1-Cyanocyclopentyl)-4-(oxan-3-yl)benzamide can be improved by using various purification techniques such as column chromatography, recrystallization, and HPLC.
Applications De Recherche Scientifique
N-(1-Cyanocyclopentyl)-4-(oxan-3-yl)benzamide has shown promising results in various scientific research applications. It has been studied for its potential therapeutic applications in cancer, inflammation, and neurological disorders. N-(1-Cyanocyclopentyl)-4-(oxan-3-yl)benzamide has been found to exhibit anti-proliferative activity against cancer cells by inducing cell cycle arrest and apoptosis. It has also shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(1-Cyanocyclopentyl)-4-(oxan-3-yl)benzamide has been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(1-cyanocyclopentyl)-4-(oxan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c19-13-18(9-1-2-10-18)20-17(21)15-7-5-14(6-8-15)16-4-3-11-22-12-16/h5-8,16H,1-4,9-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXCVHUNZBNXFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=CC=C(C=C2)C3CCCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclopentyl)-4-(oxan-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

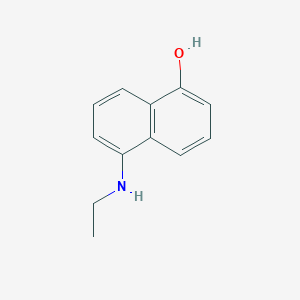
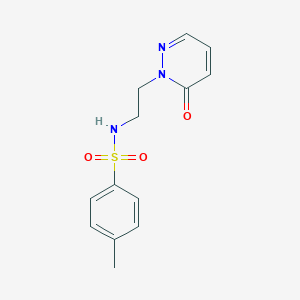
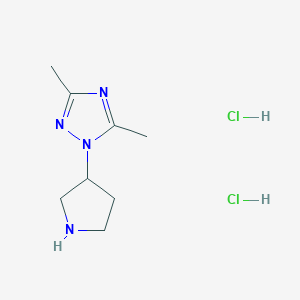
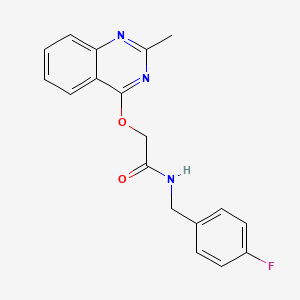
![1-[3-(2-Furanyl)propenoyl]-1H-benzotriazole](/img/structure/B2623746.png)
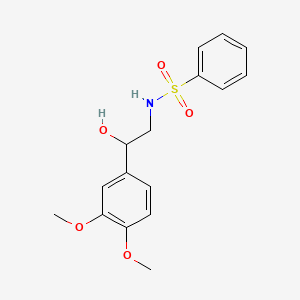
![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-1H-indole-5-carboxamide](/img/structure/B2623751.png)
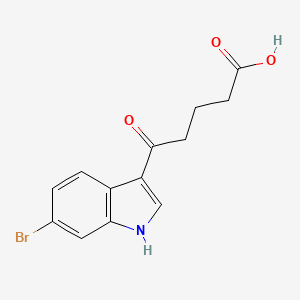
![(E)-3-[5-(3-bromophenyl)thiophen-2-yl]-N-carbamoyl-2-cyanoprop-2-enamide](/img/structure/B2623753.png)
![2-Ethyl-5-(phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2623754.png)
![2-[8-(dibenzylamino)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid](/img/structure/B2623756.png)

